N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are frequently used in medicinal chemistry for drug development .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-7(13-11-5)4-9-8(12)6-2-3-6/h6H,2-4H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKEOBOJHSFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Chemical Reactions Analysis
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Scientific Research Applications
The compound exhibits several significant biological activities that make it a candidate for further research and development.
Anticancer Properties
Research indicates that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide has shown promising anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| MCF-7 | IC50 = 15 µM |
These findings suggest that the compound may interfere with cellular mechanisms involved in cancer proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In studies involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating its potential as an anti-inflammatory agent .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step processes that include the formation of the oxadiazole ring and subsequent modifications to introduce the cyclopropanecarboxamide moiety. The detailed synthetic route can be summarized as follows:
- Formation of Oxadiazole : The initial step involves the reaction of appropriate precursors to form the oxadiazole ring.
- Cyclopropane Introduction : The cyclopropane structure is then introduced through cyclization reactions.
- Final Modifications : The final product is obtained through further chemical modifications to achieve the desired functional groups.
Case Studies
Several case studies have explored the applications of this compound in various contexts:
Cancer Treatment Research
A study published in a peer-reviewed journal focused on the anticancer activity of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, supporting its potential use as a therapeutic agent in cancer treatment .
Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against common pathogens, providing evidence for its use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its diverse biological activities.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring bonded to a carboxamide group and a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 208.22 g/mol. The oxadiazole ring is known for its diverse biological activities, which may contribute to the compound's pharmacological properties.
Research indicates that compounds containing the oxadiazole structure often exhibit various biological activities, including:
- Antimicrobial Activity : The oxadiazole derivatives have shown promise against several bacterial strains.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related oxadiazole compounds.
Biological Activity Profiles
In silico studies have been employed to estimate the biological activity profiles of this compound. These computational methods analyze the compound's interactions with various pharmacological targets and predict its metabolic transformations in the human body .
Table 1: Predicted Biological Activities
| Activity Type | Predicted Probability | Reference |
|---|---|---|
| Antimicrobial | 0.75 | |
| Anticancer | 0.68 | |
| Anti-inflammatory | 0.70 | |
| Urease Inhibition | 0.80 |
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of 1,2,4-oxadiazoles revealed significant antimicrobial activity against Helicobacter pylori and other pathogenic bacteria. The compound this compound demonstrated effective inhibition comparable to established antibiotics .
Study 2: Anticancer Potential
In vitro assays on tumor cell lines showed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and cyclopropane moiety. For example, the methyl group on the oxadiazole appears as a singlet (~2.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 208.0982 for C₉H₁₃N₃O₂) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-N) confirm functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for structure refinement .
How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the oxadiazole and cyclopropane rings .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
- Thermochemical data : Predict bond dissociation energies (e.g., cyclopropane ring strain ~27 kcal/mol) and reaction pathways for degradation .
Validation involves comparing computed vibrational spectra (IR) with experimental data .
What strategies resolve contradictions in biological activity data across assays?
Advanced Research Question
Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or off-target effects. Methodological approaches include:
- Dose-response profiling : IC₅₀ values across multiple concentrations to assess potency thresholds .
- Target engagement studies : Use of SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to suspected targets (e.g., enzymes or receptors) .
- Proteomic profiling : Identify unintended interactions via pull-down assays coupled with LC-MS/MS .
For example, if a compound shows inconsistent antimicrobial activity, testing under varied nutrient conditions (aerobic vs. anaerobic) can clarify mechanism specificity .
How can SAR studies systematically explore modifications to enhance bioactivity?
Advanced Research Question
Key Structural Modifications :
| Region | Modification | Impact | Example Derivatives |
|---|---|---|---|
| Oxadiazole | Substituent at C3 (e.g., Cl, CF₃) | Enhances metabolic stability | 3-Trifluoromethyl analog (68% Plasmodium inhibition) |
| Cyclopropane | Ring expansion to bicyclo[2.2.1] | Reduces ring strain | Bicyclo derivatives (tested for kinase inhibition) |
| Linker | Replacement with piperazine | Improves solubility | Piperazine-containing analog (bioavailability +40%) |
| Methodology : |
- Synthesize analogs via parallel synthesis (e.g., 96-well plate format).
- Test in functional assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computed descriptors (logP, polar surface area) .
What computational tools model intermolecular interactions for crystallographic refinement?
Advanced Research Question
- SHELX Suite : Refines crystal structures using least-squares minimization. For example, SHELXL handles twinning and high-resolution data (≤1.0 Å) for accurate bond-length precision (±0.005 Å) .
- Mercury CSD : Visualizes π-π stacking (e.g., oxadiazole-phenyl interactions at 3.8 Å) and hydrogen bonds (N-H···O=C, ~2.1 Å) .
- Mogul Geometry Check : Validates bond angles/distances against Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
